An In-depth Technical Guide to Ethyl 3-methyl-1H-pyrrole-2-carboxylate: Structure, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 3-methyl-1H-pyrrole-2-carboxylate: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of Substituted Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among the vast array of substituted pyrroles, Ethyl 3-methyl-1H-pyrrole-2-carboxylate stands out as a versatile building block, particularly in the synthesis of targeted therapies. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and applications, with a focus on insights relevant to drug development.
It is important to note a potential point of ambiguity in the nomenclature of this compound. While the topic of this guide is "Ethyl 3-methyl-1H-pyrrole-1-carboxylate," a thorough review of the scientific literature and chemical databases reveals a prevalence of data for its isomer, Ethyl 3-methyl-1H-pyrrole-2-carboxylate . The "1-carboxylate" isomer, where the ethyl carboxylate group is attached to the nitrogen atom of the pyrrole ring, is significantly less documented. Therefore, this guide will focus on the well-characterized and synthetically significant Ethyl 3-methyl-1H-pyrrole-2-carboxylate , with the understanding that this is likely the compound of interest for most research and development applications.
Chemical Structure and Physicochemical Properties
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a disubstituted pyrrole with an ethyl carboxylate group at the 2-position and a methyl group at the 3-position of the heterocyclic ring.
Diagram of the Chemical Structure of Ethyl 3-methyl-1H-pyrrole-2-carboxylate:
Caption: Chemical structure of Ethyl 3-methyl-1H-pyrrole-2-carboxylate.
A summary of its key identifiers and physicochemical properties is provided in the table below:
| Identifier/Property | Value | Source |
| IUPAC Name | ethyl 3-methyl-1H-pyrrole-2-carboxylate | [1] |
| Canonical SMILES | CCOC(=O)C1=C(C=CN1)C | [1] |
| InChI | InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4-5,9H,3H2,1-2H3 | [1] |
| InChIKey | FGILMAYWLMWCQA-UHFFFAOYSA-N | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| CAS Number | 3284-47-7, 20032-32-0 | [1] |
| Appearance | White to yellow powder or crystal | |
| Boiling Point | 248.5 °C at 760 mmHg | [2] |
| XLogP3 | 1.6 | [1] |
Synthesis of Ethyl 3-methyl-1H-pyrrole-2-carboxylate
The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic core. The Knorr pyrrole synthesis and the Hantzsch pyrrole synthesis are two of the most common and adaptable methods for preparing polysubstituted pyrroles like Ethyl 3-methyl-1H-pyrrole-2-carboxylate.
The Knorr Pyrrole Synthesis: A Mechanistic Overview
The Knorr pyrrole synthesis involves the condensation of an α-amino-β-ketoester with a β-ketoester. A key feature of this reaction is the in situ generation of the often unstable α-amino-β-ketoester from an oximino derivative.
Diagram of the Knorr Pyrrole Synthesis Workflow:
Caption: Generalized workflow of the Knorr pyrrole synthesis.
A Representative Protocol for a Structurally Related Compound: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Reaction Scheme: The synthesis involves the ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water.[3]
Step-by-Step Methodology (Adapted from the synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate):
-
Bromination of Propionaldehyde: Propionaldehyde is reacted with bromine in a non-protonic solvent (e.g., dichloromethane) at a controlled temperature (0-50 °C) to yield 2-bromopropanal.[3] The temperature control is crucial to prevent side reactions and ensure a high yield of the desired α-bromo aldehyde.
-
Ring-Closure Reaction: The crude 2-bromopropanal is then subjected to a cyclocondensation reaction with ethyl acetoacetate and aqueous ammonia. This step is typically carried out in a suitable solvent and may require heating to facilitate the reaction. The ammonia serves as the nitrogen source for the pyrrole ring.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction and washing to remove unreacted starting materials and byproducts. The crude product is then purified, typically by column chromatography, to yield the desired substituted pyrrole.
Causality Behind Experimental Choices:
-
In situ generation of intermediates: The use of 2-bromopropanal allows for the in situ formation of the corresponding α-amino aldehyde upon reaction with ammonia, which then readily condenses with the enolate of ethyl acetoacetate. This avoids the isolation of the potentially unstable α-amino aldehyde.
-
Choice of Base: Ammonia not only acts as a nucleophile to form the pyrrole ring but also serves as a base to deprotonate the acidic methylene protons of ethyl acetoacetate, facilitating the initial condensation step.
-
Solvent Selection: A non-protonic solvent for the bromination step prevents unwanted side reactions of the bromine with the solvent.
Applications in Drug Discovery and Development
Substituted pyrroles are a cornerstone of modern medicinal chemistry, and Ethyl 3-methyl-1H-pyrrole-2-carboxylate and its analogs are valuable intermediates in the synthesis of a wide range of biologically active molecules.
Role as a Key Building Block for Sunitinib
One of the most prominent examples of the application of a closely related pyrrole derivative is in the synthesis of Sunitinib (marketed as Sutent). Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[3][4] The core of the Sunitinib molecule contains a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, which is derived from Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[3][5]
The synthesis of Sunitinib highlights the importance of having efficient and scalable routes to such substituted pyrrole intermediates. The development of improved synthetic methods for these building blocks directly impacts the accessibility and cost-effectiveness of these life-saving drugs.[5]
Other Therapeutic Areas
The pyrrole scaffold is being actively investigated for a variety of other therapeutic applications, including:
-
Anticancer Agents: Beyond Sunitinib, numerous other pyrrole-containing compounds have been explored as potential anticancer drugs, targeting various cellular pathways involved in cancer progression.
-
Anti-inflammatory Agents: The pyrrole ring is a common feature in molecules with anti-inflammatory properties.
-
Antiviral and Antibacterial Agents: The unique electronic and structural features of the pyrrole nucleus make it an attractive scaffold for the design of novel antimicrobial agents.
Spectroscopic Characterization
The structural elucidation of Ethyl 3-methyl-1H-pyrrole-2-carboxylate relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Ethyl 3-methyl-1H-pyrrole-2-carboxylate would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methyl group attached to the pyrrole ring, and signals for the two protons on the pyrrole ring, as well as a broad signal for the N-H proton.
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. A published ¹³C NMR spectrum for Ethyl 3-methyl-1H-pyrrole-2-carboxylate exists and can be used for structural confirmation.[1] The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the sp²-hybridized carbons of the pyrrole ring, the carbons of the ethyl group, and the methyl group carbon.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 3-methyl-1H-pyrrole-2-carboxylate would exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.
-
C=O stretch (ester): A strong absorption band around 1680-1710 cm⁻¹.
-
C-H stretches: Bands for aromatic and aliphatic C-H bonds.
-
C-O stretch (ester): An absorption in the region of 1200-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Ethyl 3-methyl-1H-pyrrole-2-carboxylate (molecular weight 153.18 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 153. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. Predicted mass spectral data for various adducts are available in public databases.[6]
Conclusion
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a valuable and versatile building block in organic synthesis, with significant applications in the field of drug discovery and development. Its straightforward synthesis, based on classical and robust methodologies like the Knorr and Hantzsch pyrrole syntheses, makes it an accessible intermediate for the construction of more complex molecular architectures. The prominent role of its structural analogs in approved drugs like Sunitinib underscores the importance of this class of compounds in modern medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and reactivity is therefore crucial for researchers and scientists working at the forefront of pharmaceutical innovation.
References
-
Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Google Patents.
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: A Key Intermediate for Pharmaceutical Synthesis and Dye Production. NINGBO INNO PHARMCHEM CO.,LTD.
-
An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. ResearchGate.
-
Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate.
-
Ethyl 3-methyl-1H-pyrrole-2-carboxylate. PubChem.
-
US9206163B2 - Process for the preparation of sunitinib and its acid addition salts thereof. Google Patents.
-
Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. The Royal Society of Chemistry.
-
3284-47-7|Ethyl 3-methyl-1H-pyrrole-2-carboxylate|BLD Pharm. BLD Pharm.
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
-
CN102675312A - Synthesis method of ethyl 1H-pyrrolo[2,3-C]pyridyl-2-carboxylate. Google Patents.
-
US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. Google Patents.
-
One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. ACS Publications.
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Ethyl 3-methyl-1H-pyrrole-2-carboxylate 97%. AChemBlock.
-
3-ethyl-2-methyl-1H-pyrrole. PubChem.
-
Ethyl 3-methyl-1h-pyrrole-2-carboxylate (C8H11NO2). PubChemLite.
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
-
Ethyl 3-methyl-1H-pyrrole-2-carboxylate. ECHEMI.
-
Pyrrole-2-carboxylic acid(634-97-9)IR1. ChemicalBook.
-
Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. National Center for Biotechnology Information.
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
-
Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo. Beilstein Journals.
-
1H-Pyrrole-2-carboxylic acid. NIST WebBook.
-
Ethyl 3-amino-1H-pyrrole-2-carboxylate. PubChem.
Sources
- 1. Ethyl 3-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - Ethyl 3-methyl-1h-pyrrole-2-carboxylate (C8H11NO2) [pubchemlite.lcsb.uni.lu]
